molecular formula C13H21ClN6 B2553695 1-[1-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl]pyrazol-4-amine;hydrochloride CAS No. 1431964-42-9

1-[1-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl]pyrazol-4-amine;hydrochloride

Cat. No. B2553695
CAS RN: 1431964-42-9
M. Wt: 296.8
InChI Key: YJKQWMZVNQJNSD-UHFFFAOYSA-N
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Description

The compound “1-[1-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl]pyrazol-4-amine;hydrochloride” is a chemical compound with the molecular formula C12H19ClN6 . It is a complex organic molecule that contains several functional groups, including a triazoloazepine ring and a pyrazolamine group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . An efficient and robust synthetic procedure was developed primarily for the synthesis of a precursor compound . The process involves several chemical transformations such as hydrazine substitution, trifluoroacetyl group induction, cyclization, and pyrazine ring reduction .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a tetrahydrotriazoloazepine ring attached to a propylpyrazolamine group . The PubChem database provides a 3D conformer of the parent compound .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include hydrazine substitution, trifluoroacetyl group induction, cyclization, and pyrazine ring reduction . These reactions are typical in the synthesis of heterocyclic compounds .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 282.77 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 2 and a topological polar surface area of 74.6 Ų . The exact mass and monoisotopic mass of the compound are 282.1359723 g/mol .

Scientific Research Applications

Organic Synthesis and Chemical Reactions

Overview: MFCD25371221’s chemical structure allows for diverse synthetic applications. Researchers have explored its reactivity and transformations.

Applications:

Antimicrobial Properties

Overview: MFCD25371221’s structure suggests potential antimicrobial activity. Researchers have investigated its effects against bacteria and fungi.

Applications:

Future Directions

The future directions for this compound could involve further studies to confirm its mechanism of action and potential therapeutic applications. It could also involve optimization studies to improve its synthesis and potentially modify its structure to enhance its biological activity .

properties

IUPAC Name

1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl]pyrazol-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N6.ClH/c1-2-11(19-9-10(14)8-15-19)13-17-16-12-6-4-3-5-7-18(12)13;/h8-9,11H,2-7,14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJKQWMZVNQJNSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NN=C2N1CCCCC2)N3C=C(C=N3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl]pyrazol-4-amine;hydrochloride

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